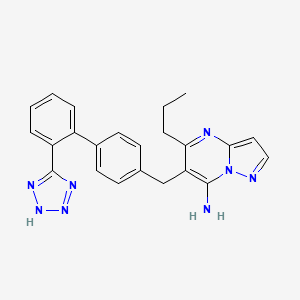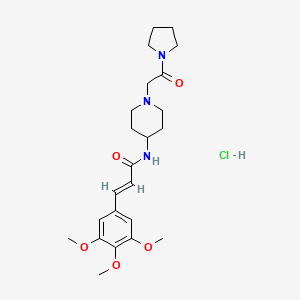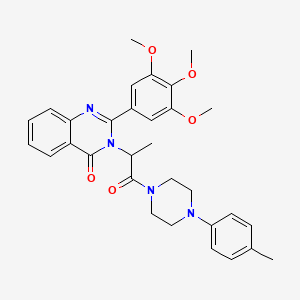![molecular formula C22H26Cl3N4OZn- B15182564 2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate CAS No. 27778-30-9](/img/structure/B15182564.png)
2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate is a complex organic compound with a molecular formula of C22H26Cl3N4OZn. This compound is known for its unique structural features, which include a combination of benzimidazole and benzopyran moieties, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate typically involves multiple steps. One common method starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by Vilsmeier–Haack formylation to produce 7-(diethylamino)coumarin-3-carbaldehyde . This intermediate is then reacted with 1,3-dimethyl-2-aminobenzimidazole under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of green solvents and environmentally friendly catalysts is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions
2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate has several scientific research applications:
Biology: The compound is investigated for its potential as a biosensor for detecting specific biomolecules.
Industry: It is used in the development of new materials with unique optical properties.
作用機序
The mechanism of action of 2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
7-(Diethylamino)-3-thenoylcoumarin: Similar in structure but with different functional groups, leading to distinct properties.
N′-{[7-(Diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide: Another coumarin-based compound with unique fluorescent properties.
Uniqueness
2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate stands out due to its combination of benzimidazole and benzopyran moieties, which confer unique optical and chemical properties.
特性
CAS番号 |
27778-30-9 |
|---|---|
分子式 |
C22H26Cl3N4OZn- |
分子量 |
534.2 g/mol |
IUPAC名 |
3-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-diethyl-2-iminochromen-7-amine;trichlorozinc(1-) |
InChI |
InChI=1S/C22H26N4O.3ClH.Zn/c1-5-26(6-2)16-12-11-15-13-17(21(23)27-20(15)14-16)22-24(3)18-9-7-8-10-19(18)25(22)4;;;;/h7-14,22-23H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-3 |
InChIキー |
NRUOVXGSRRDJLV-UHFFFAOYSA-K |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3N(C4=CC=CC=C4N3C)C.Cl[Zn-](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


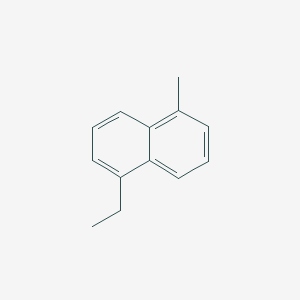
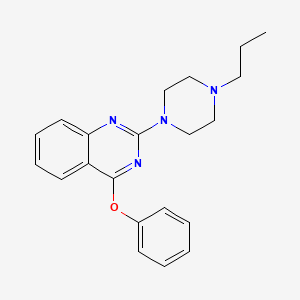
![4-[2-[3-(3,4-dimethoxyphenyl)-2-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B15182489.png)
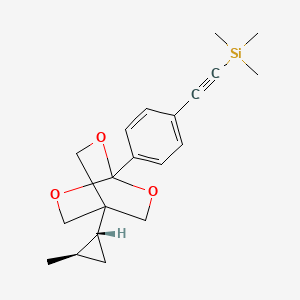
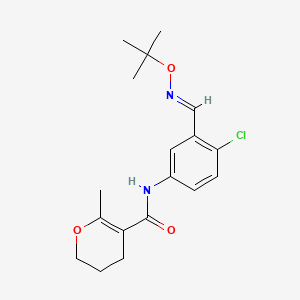
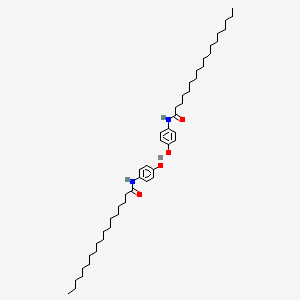

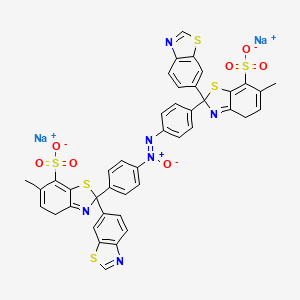
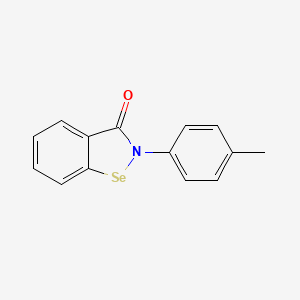

![(E)-but-2-enedioic acid;N,N-dimethyl-1-(8-thiatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-1-yl)methanamine](/img/structure/B15182575.png)
